molecular formula C6H7NO4S2 B105520 3-(Methylsulfamoyl)thiophene-2-carboxylic acid CAS No. 64527-92-0

3-(Methylsulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B105520
CAS No.: 64527-92-0
M. Wt: 221.3 g/mol
InChI Key: NVUNRWVGRDVKGV-UHFFFAOYSA-N
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Description

3-(Methylsulfamoyl)thiophene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO4S2 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which could share structural similarities with "3-(Methylsulfamoyl)thiophene-2-carboxylic acid" through their sulfonamido derivatives, are discussed for their environmental biodegradability. These chemicals are potential precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which have toxic profiles leading to regulations due to their persistence and detection in the environment. Studies focus on microbial degradation pathways, half-lives, and the identification of novel degradation intermediates and products, which could provide insights into the environmental fate and effects of related compounds (Liu & Avendaño, 2013).

Sulfamic Acid as an Environment-Friendly Alternative

Sulfamic acid is discussed for its use in industrial applications, including as an alternative electrolyte for acid cleaning and corrosion inhibition. This context may provide insights into the potential industrial applications of "this compound" if it shares similar chemical properties or applications in terms of being an environmentally friendly alternative for specific industrial processes (Verma & Quraishi, 2022).

Bioaccumulation Potential of PFCAs

The bioaccumulation potential of perfluorinated carboxylates (PFCAs) is critically reviewed, focusing on their environmental persistence and detection in wildlife. Understanding the partitioning behavior and bioaccumulation potential of compounds with similar structures, such as "this compound," could be relevant for assessing their environmental impact and regulatory classification (Conder et al., 2008).

Liquid-Liquid Extraction of Carboxylic Acids

This review discusses solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, a process relevant for the recovery of bio-based plastics. Insights into solvent selection, regeneration strategies, and the economic feasibility of processes involving carboxylic acids could suggest potential applications in separation processes or in the synthesis of bio-based materials (Sprakel & Schuur, 2019).

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, which share a core structural component with "this compound," are highlighted for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities. The review suggests that thiophene derivatives are valuable as intermediates in organic synthesis, implying potential pharmaceutical or agrochemical applications for related compounds (Xuan, 2020).

Properties

IUPAC Name

3-(methylsulfamoyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-7-13(10,11)4-2-3-12-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUNRWVGRDVKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586286
Record name 3-(Methylsulfamoyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64527-92-0
Record name 2-Thiophenecarboxylic acid, 3-((methylamino)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064527920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylsulfamoyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-THIOPHENECARBOXYLIC ACID, 3-((METHYLAMINO)SULFONYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7XX4GWR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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